

# Application Note: $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Analysis of Carotol

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## Compound of Interest

Compound Name: Carotol

Cat. No.: B1196015

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## Introduction

**Carotol** is a sesquiterpenoid alcohol that is the main bioactive component of carrot seed oil (*Daucus carota*).<sup>[1][2][3]</sup> Its chemical structure has been elucidated through various spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being a critical tool for definitive structural assignment. This application note provides a detailed summary of the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data of **carotol**, alongside a comprehensive protocol for its analysis. This information is intended to assist in the identification and characterization of **carotol** from natural extracts or synthetic preparations.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data

The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **carotol** are typically acquired in deuterated chloroform ( $\text{CDCl}_3$ ) with tetramethylsilane (TMS) as the internal standard.<sup>[1][4][5]</sup> The summarized data are presented in the tables below.

Table 1:  $^1\text{H}$  NMR Data of **Carotol** (400 MHz,  $\text{CDCl}_3$ )

Atom No.	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
14	0.85	d	6.4
11	0.99	s	-
15	1.05	d	6.64
12	1.32	s	-

Data sourced from Chahal, K.K., et al. (2016).[\[4\]](#)

Table 2:  $^{13}\text{C}$  NMR Data of **Carotol** (100 MHz,  $\text{CDCl}_3$ )

Atom No.	Chemical Shift ( $\delta$ , ppm)
C1	52.51
C2	25.85
C3	40.85
C4	82.66
C5	38.53
C6	33.64
C7	91.73
C8	33.59
C9	32.26
C10	31.54
C11	26.28
C12	25.85
C13	23.63
C14	21.64
C15	21.82

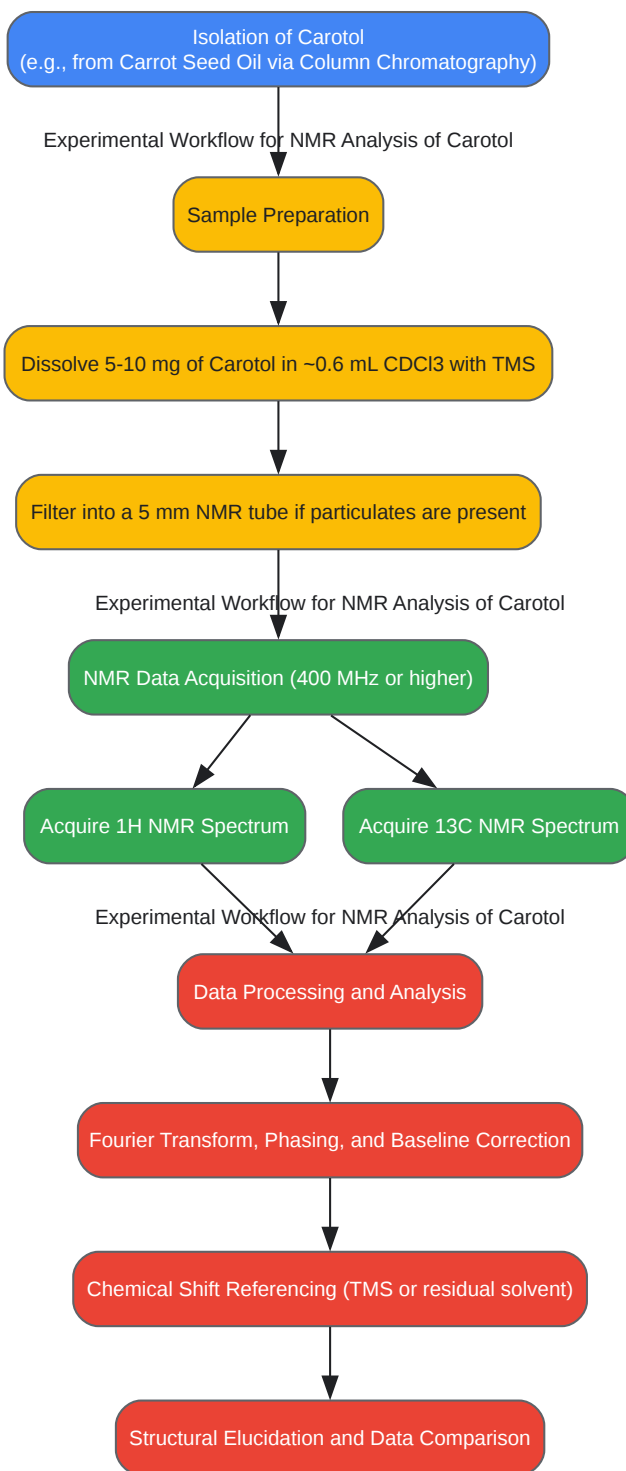
Data sourced from Chahal, K.K., et al. (2016).[4]

## Experimental Protocols

A general workflow for the NMR analysis of **carotol** is presented below.

## Experimental Workflow for NMR Analysis of Carotol

## Experimental Workflow for NMR Analysis of Carotol

[Click to download full resolution via product page](#)Caption: Workflow for the NMR Analysis of **Carotol**.

## Protocol 1: Sample Preparation

- Isolation: **Carotol** is typically isolated from carrot seed essential oil using column chromatography.<sup>[1][4]</sup>
- Sample Quantity: For  $^1\text{H}$  NMR, 5-25 mg of the purified compound is generally sufficient. For  $^{13}\text{C}$  NMR, a higher concentration may be beneficial.
- Solvent: Dissolve the sample in approximately 0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).  $\text{CDCl}_3$  is a common and versatile solvent for many natural products.
- Internal Standard: Tetramethylsilane (TMS) is often used as an internal reference for chemical shifts. Alternatively, the residual proton signal of the solvent ( $\text{CHCl}_3$  in  $\text{CDCl}_3$  at  $\delta$  7.26 ppm) or the carbon signal of the solvent ( $\text{CDCl}_3$  at  $\delta$  77.16 ppm) can be used for calibration.
- Filtration: To ensure good spectral quality, it is crucial to remove any solid particles. This can be achieved by filtering the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

## Protocol 2: NMR Data Acquisition

The following are general parameters for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra on a 400 MHz spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

### $^1\text{H}$ NMR Spectroscopy:

- Pulse Sequence: A standard single-pulse experiment.
- Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
- Relaxation Delay: A delay of 1-2 seconds between pulses is common.
- Acquisition Time: Approximately 2-3 seconds.
- Spectral Width: A spectral width of -2 to 12 ppm is usually sufficient to cover the signals of interest.

### $^{13}\text{C}$ NMR Spectroscopy:

- Pulse Sequence: A standard proton-decoupled pulse sequence.
- Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required to achieve a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 2 seconds is a reasonable starting point.
- Acquisition Time: Approximately 1-2 seconds.
- Spectral Width: A spectral width of 0 to 220 ppm will encompass the expected chemical shifts for **carotol**.

## Structure and Signaling Pathway Diagram

The following diagram illustrates the chemical structure of **carotol** with the atom numbering corresponding to the NMR data tables.

Caption: **Carotol** structure with atom numbering for NMR assignment.

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